2-[4-(Sulfanylmethyl)phenyl]acetic acid
Overview
Description
2-[4-(Sulfanylmethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by the presence of a sulfanylmethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Sulfanylmethyl)phenyl]acetic acid typically involves the introduction of a sulfanylmethyl group to a phenylacetic acid derivative. One common method is the reaction of 4-(bromomethyl)phenylacetic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions generally include:
Solvent: Ethanol or water
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Sulfanylmethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Sulfanylmethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(Sulfanylmethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or receptor function. The phenylacetic acid moiety may also contribute to its biological effects by interacting with cellular pathways involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Sulfanylmethyl)benzoic acid
- 2-(Sulfanylmethyl)benzoic acid
Uniqueness
2-[4-(Sulfanylmethyl)phenyl]acetic acid is unique due to the specific positioning of the sulfanylmethyl group on the phenyl ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(sulfanylmethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-4,12H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOZYMILMGZLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378851-95-6 | |
Record name | 2-[4-(sulfanylmethyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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